

# Pseurotin A: A Fungal Secondary Metabolite with Diverse Bioactivities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Pseurotin |
| Cat. No.:      | B1257602  |

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pseurotin** A is a fungal secondary metabolite that has garnered significant attention in the scientific community due to its unique chemical structure and broad spectrum of biological activities. First isolated from *Pseudeurotium ovalis*, it is now known to be produced by a variety of fungi, most notably species of *Aspergillus* and *Penicillium*. This guide provides a comprehensive overview of **Pseurotin** A, focusing on its biosynthesis, chemical properties, biological effects, and the experimental methodologies used to study this promising natural product.

## Chemical Structure and Properties

**Pseurotin** A is a spirocyclic  $\gamma$ -lactam belonging to the **pseurotin** family of natural products.<sup>[1]</sup> Its core structure is a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione, which is highly substituted and contains five chiral centers.<sup>[1]</sup> This complex architecture is responsible for its diverse biological activities. The chemical formula of **Pseurotin** A is C<sub>22</sub>H<sub>25</sub>NO<sub>8</sub>.<sup>[2]</sup>

## Producing Fungal Species

**Pseurotin** A has been isolated from a range of fungal species, including:

- *Pseudeurotium ovalis*<sup>[3]</sup>

- *Aspergillus fumigatus*[4][5][6]
- *Aspergillus flavus*[7]
- *Aspergillus insulicola*[2]
- *Penicillium janczewskii*[8]
- *Metarrhizium robertsii*[9][10]
- *Cordyceps tenuipes*[2]


## Biosynthesis of Pseurotin A

The biosynthesis of **Pseurotin A** is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[11][12] The core scaffold is assembled by the hybrid enzyme PsoA.[12][13] Following the initial synthesis, a series of post-PKS-NRPS modifications are carried out by tailoring enzymes to yield the final **Pseurotin A** molecule.[12][13]

The key tailoring enzymes and their functions are:

- PsoD (Cytochrome P450): Oxidizes the benzyl carbon (C17) to a conjugated ketone.[13]
- PsoC (Methyltransferase): Methylates the tertiary alcohol at C8.[13]
- PsoE (Glutathione S-transferase): Isomerizes the C=C bond from the E to the Z stereoisomer.[13]
- PsoF: Catalyzes the epoxidation of the remaining trans double bond in the tail. This epoxide is then spontaneously hydrolyzed to form **Pseurotin A** or its stereoisomer, **Pseurotin D**.[13]

Below is a diagram illustrating the biosynthetic pathway of **Pseurotin A**.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Pseurotin A**.

## Biological Activities and Mechanism of Action

**Pseurotin A** exhibits a wide array of biological activities, making it a molecule of great interest for drug development.

### Antimicrobial Activity

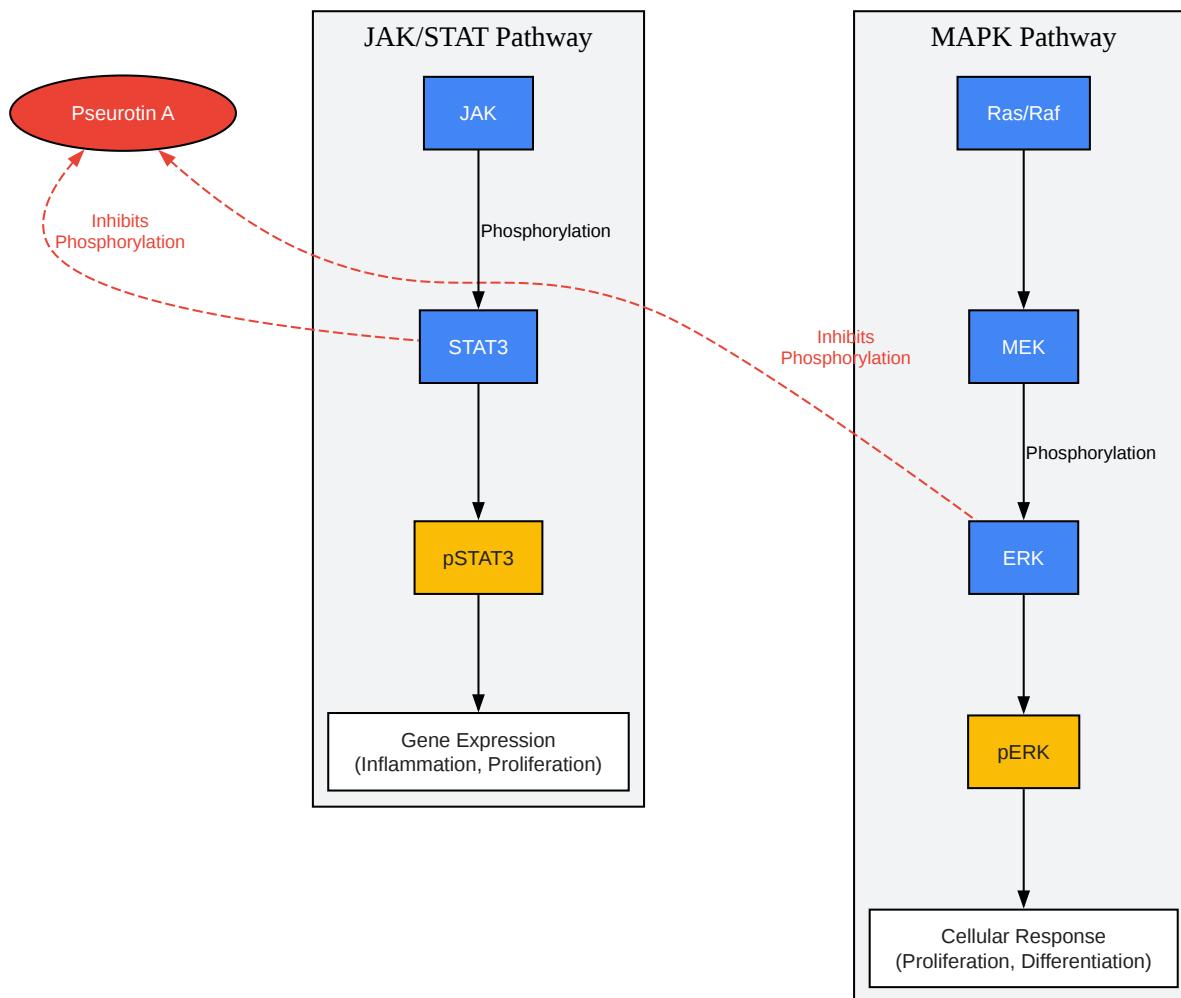
**Pseurotin A** has demonstrated mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][14]

### Anti-inflammatory and Immunosuppressive Effects

**Pseurotin A** and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.[7] For instance, they can suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and interleukin-6 (IL-6).[7] This anti-inflammatory activity is linked to the inhibition of the JAK/STAT signaling pathway.[7] **Pseurotin A** is also a known inhibitor of immunoglobulin E (IgE) production, suggesting its potential in treating allergic responses.[3]

### Anticancer Activity

**Pseurotin A** has shown promise as an anticancer agent. It can inhibit the proliferation of various cancer cell lines and induce apoptosis.[15] One of its mechanisms of action involves the suppression of hormone-dependent breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[16] It has also been validated as a potential therapeutic for metastatic castration-resistant prostate cancer.[17]


## Neuroprotective and Neuritogenic Activity

**Pseurotin A** has been observed to induce cell differentiation in PC12 neuronal cells, indicating its potential for studying neurite formation and for applications in neurodegenerative diseases. [3][12]

## Other Activities

**Pseurotin A** also acts as an inhibitor of chitin synthase, an important enzyme in fungi.[18] Additionally, it has shown anti-angiogenic and nematicidal activities.[3][19]

The diverse biological effects of **Pseurotin A** are largely attributed to its ability to modulate key cellular signaling pathways. The inhibition of the JAK/STAT and MAPK signaling pathways appears to be a central mechanism.[7][15]



[Click to download full resolution via product page](#)

Caption: Inhibition of JAK/STAT and MAPK signaling by **Pseurotin A**.

## Quantitative Data Summary

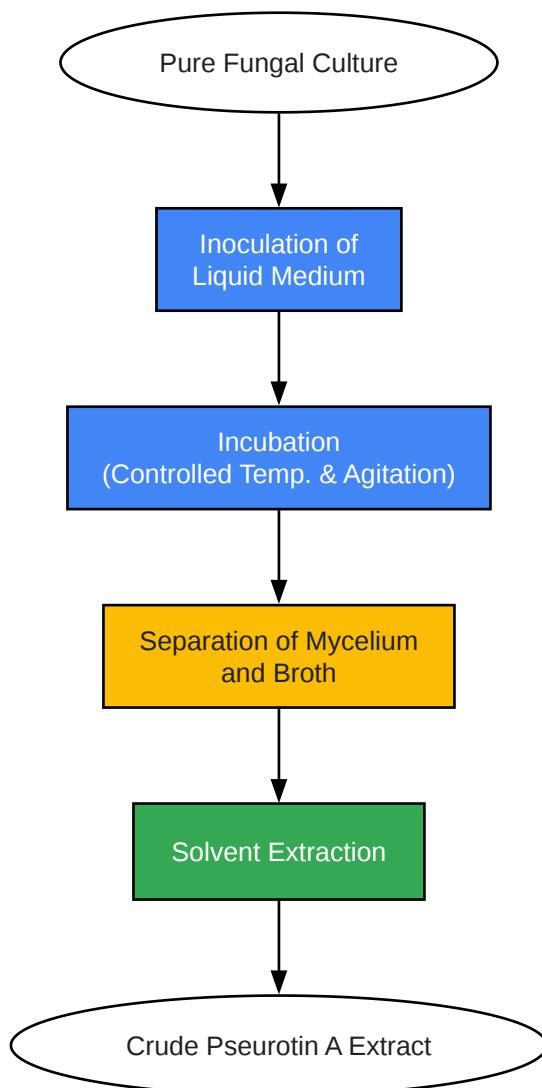
The following tables summarize the quantitative data reported for the biological activities of **Pseurotin A**.

Table 1: Antimicrobial Activity of **Pseurotin A**

| Microorganism            | Activity | Concentration | Reference |
|--------------------------|----------|---------------|-----------|
| Bacillus cereus          | MIC      | 64 µg/mL      | [5][14]   |
| Shigella shiga           | MIC      | 64 µg/mL      | [5][14]   |
| Phytopathogenic Bacteria |          |               |           |
| Erwinia carotovora       | IC50     | 220 µg/mL     | [8]       |
| Pseudomonas syringae     | IC50     | 112 µg/mL     | [8]       |

Table 2: Enzyme Inhibition and Other Bioactivities of **Pseurotin A**

| Target/Activity                | Effect       | Concentration (IC50) | Reference |
|--------------------------------|--------------|----------------------|-----------|
| Chitin Synthase (solubilized)  | Inhibition   | 81 µM                | [18]      |
| IgE Production (mouse B cells) | Inhibition   | 3.6 µM               | [20]      |
| PCSK9 Secretion (HepG2 cells)  | Inhibition   | 1.2 µM               | [16]      |
| Human Lung Fibroblasts         | Cytotoxicity | >1000 µM             | [8]       |


## Experimental Protocols

This section provides an overview of the key experimental protocols for the study of **Pseurotin A**.

## Fungal Fermentation and Metabolite Extraction

A generalized protocol for the production and extraction of **Pseurotin A** from a fungal culture is as follows:

- Inoculation and Culture: A pure culture of the producing fungal strain (e.g., *Aspergillus fumigatus*) is used to inoculate a suitable liquid fermentation medium. A typical medium contains a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[11]
- Incubation: The culture is incubated at a controlled temperature (typically 25-30°C) with agitation (e.g., 150-200 rpm) for several days to weeks.[11]
- Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[11]
- Extraction: The culture filtrate and/or the mycelium are extracted with an organic solvent such as ethyl acetate or chloroform.[5][18] The organic extract is then concentrated under reduced pressure to yield a crude extract.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseurotin A | C22H25NO8 | CID 9845622 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 4. cdnsciencepub.com [[cdnsciencepub.com](https://cdnsciencepub.com)]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 6. cdnsciencepub.com [[cdnsciencepub.com](https://cdnsciencepub.com)]
- 7. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Cycloaspeptide A and pseurotin A from the endophytic fungus *Penicillium janczewskii* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Orchestrated Biosynthesis of the Secondary Metabolite Cocktails Enables the Producing Fungus to Combat Diverse Bacteria - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [journals.asm.org](https://journals.asm.org) [[journals.asm.org](https://journals.asm.org)]
- 11. [benchchem.com](https://benchchem.com) [[benchchem.com](https://benchchem.com)]
- 12. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 13. Pseurotin A - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 14. [asianpubs.org](https://asianpubs.org) [[asianpubs.org](https://asianpubs.org)]
- 15. Pseurotin D Induces Apoptosis through Targeting Redox Sensitive Pathways in Human Lymphoid Leukemia Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 16. Pseurotin A as a Novel Suppressor of Hormone Dependent Breast Cancer Progression and Recurrence by Inhibiting PCSK9 Secretion and Interaction with LDL Receptor - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 17. Pseurotin A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 18. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 19. Pseurotin A - Biochemicals - CAT N°: 14441 [[bertin-bioreagent.com](https://bertin-bioreagent.com)]
- 20. [caymanchem.com](https://caymanchem.com) [[caymanchem.com](https://caymanchem.com)]
- To cite this document: BenchChem. [Pseurotin A: A Fungal Secondary Metabolite with Diverse Bioactivities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1257602#pseurotin-a-as-a-secondary-metabolite-in-fungi>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)